DL-valine

Description

DL-Valine has been reported in Drosophila melanogaster, Paris fargesii, and other organisms with data available.

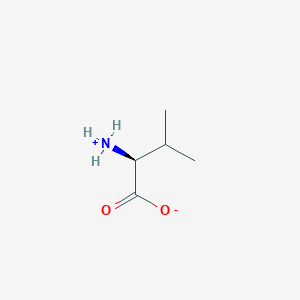

Valine (abbreviated as Val or V) is an -amino acid with the chemical formula HO2CCH(NH2)CH(CH3)2. It is named after the plant valerian. L-Valine is one of 20 proteinogenic amino acids. Its codons are GUU, GUC, GUA, and GUG. This essential amino acid is classified as nonpolar. Along with leucine and isoleucine, valine is a branched-chain amino acid. Branched chain amino acids (BCAA) are essential amino acids whose carbon structure is marked by a branch point. These three amino acids are critical to human life and are particularly involved in stress, energy and muscle metabolism. BCAA supplementation as therapy, both oral and intravenous, in human health and disease holds great promise. BCAA denotes valine, isoleucine and leucine which are branched chain essential amino acids. Despite their structural similarities, the branched amino acids have different metabolic routes, with valine going solely to carbohydrates, leucine solely to fats and isoleucine to both. The different metabolism accounts for different requirements for these essential amino acids in humans: 12 mg/kg, 14 mg/kg and 16 mg/kg of valine, leucine and isoleucine respectively. Furthermore, these amino acids have different deficiency symptoms. Valine deficiency is marked by neurological defects in the brain, while isoleucine deficiency is marked by muscle tremors. Many types of inborn errors of BCAA metabolism exist, and are marked by various abnormalities. The most common form is the maple syrup urine disease, marked by a characteristic urinary odor. Other abnormalities are associated with a wide range of symptoms, such as mental retardation, ataxia, hypoglycemia, spinal muscle atrophy, rash, vomiting and excessive muscle movement. Most forms of BCAA metabolism errors are corrected by dietary restriction of BCAA and at least one form is correctable by supplementation with 10 mg of biotin daily. BCAA are decreased in patients with liver disease, such as hepatitis, hepatic coma, cirrhosis, extrahepatic biliary atresia or portacaval shunt; aromatic amino acids (AAA) tyrosine, tryptophan and phenylalanine, as well as methionine are increased in these conditions. Valine in particular, has been established as a useful supplemental therapy to the ailing liver. All the BCAA probably compete with AAA for absorption into the brain. Supplemental BCAA with vitamin B6 and zinc help normalize the BCAA:AAA ratio. In sickle-cell disease, valine substitutes for the hydrophilic amino acid glutamic acid in hemoglobin. Because valine is hydrophobic, the hemoglobin does not fold correctly. Valine is an essential amino acid, hence it must be ingested, usually as a component of proteins.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859522 | |

| Record name | DL-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], White crystalline powder; odourless | |

| Record name | DL-Valine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Valine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water; Insoluble in ether, Insoluble (in ethanol) | |

| Record name | DL-Valine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

516-06-3, 25609-85-2, 72-18-4, 640-68-6 | |

| Record name | DL-Valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC125674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC125673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA13A832H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of DL-valine?

An In-Depth Technical Guide to the Chemical Structure of DL-Valine

Abstract

This compound is a racemic mixture of the D- and L-enantiomers of the proteinogenic amino acid valine. While L-valine is a fundamental component of proteins and plays a crucial role in biological systems, the synthetic mixture, this compound, serves as a vital precursor in various chemical and pharmaceutical applications. Understanding the nuanced chemical structure of this racemic compound is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the molecular architecture, stereochemistry, and physicochemical properties of this compound. It further delves into the analytical techniques for its characterization, common synthesis routes, and its applications in scientific research and industry, all while grounding the discussion in established scientific principles and methodologies.

Introduction to Valine and its Stereoisomers

Valine is one of the 20 common amino acids that are the building blocks of proteins. It is an α-amino acid, meaning it has a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and a side chain. In the case of valine, the side chain is an isopropyl group.

The Biological Significance of L-Valine

In biological systems, amino acids almost exclusively exist as L-enantiomers. L-valine is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. It is a branched-chain amino acid (BCAA) and plays a critical role in muscle metabolism, tissue repair, and nitrogen balance.

Understanding Chirality: D- and L-Enantiomers

The α-carbon of valine is a chiral center because it is attached to four different groups. This chirality gives rise to two stereoisomers that are non-superimposable mirror images of each other: L-valine and D-valine. These are known as enantiomers. They have identical physical properties (e.g., melting point, solubility) but differ in their optical activity—their ability to rotate plane-polarized light. L-valine is levorotatory (rotates light to the left), while D-valine is dextrorotatory (rotates light to the right).

This compound: The Racemic Mixture

This compound is a 1:1 mixture of D-valine and L-valine. This mixture is also known as a racemate. Because the opposing optical activities of the two enantiomers cancel each other out, this compound is optically inactive. The synthesis of valine in the laboratory without a chiral catalyst typically results in the formation of this racemic mixture.

The Chemical Structure of Valine

A thorough understanding of the chemical structure of valine is fundamental to appreciating its properties and reactivity.

Molecular Formula and Molar Mass

The molecular formula for valine is C5H11NO2. Its molar mass is 117.15 g/mol .

Functional Groups: The Building Blocks

The properties and reactivity of valine are dictated by its constituent functional groups.

-

2.2.1. The α-Carbon: The Chiral Center As previously mentioned, this central carbon atom is the source of valine's chirality.

-

2.2.2. The Carboxyl Group (-COOH) This acidic functional group can donate a proton, giving valine its acidic properties.

-

2.2.3. The Amino Group (-NH2) This basic functional group can accept a proton, imparting basic properties to valine. The presence of both an acidic and a basic group makes valine an amphoteric molecule. In neutral solution, it exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-).

-

2.2.4. The Isopropyl Side Chain The nonpolar isopropyl side chain makes valine a hydrophobic amino acid.

Three-Dimensional Representation

Visualizing the three-dimensional arrangement of atoms is crucial for understanding the stereochemistry of valine.

-

2.3.1. Fischer Projections Fischer projections are a 2D representation of a 3D molecule. In the standard representation for amino acids, the carboxyl group is at the top, and the side chain is at the bottom. For L-valine, the amino group is on the left, while for D-valine, it is on the right.

-

2.3.2. Wedge-and-Dash Notation This notation provides a more realistic 3D representation. Wedges indicate bonds coming out of the plane of the paper, while dashes represent bonds going into the plane.

An In-depth Technical Guide to DL-Valine: Physicochemical Properties and Applications

This guide provides a comprehensive technical overview of DL-valine, a racemic mixture of the essential amino acid valine. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical methodologies, and significant applications of this compound, offering field-proven insights and detailed protocols.

Introduction: The Significance of a Racemic Amino Acid

Valine, an α-amino acid with an isopropyl side chain, is a fundamental building block of proteins and a critical component in numerous biological processes.[1][] While the L-enantiomer is the proteinogenic and biologically predominant form, the racemic mixture, this compound, holds significant importance in synthetic chemistry and various industrial applications.[][3] Its utility stems from being a cost-effective starting material for the synthesis of pure L- and D-valine, which are indispensable chiral building blocks in the pharmaceutical and agrochemical industries.[][4][5] Understanding the distinct properties of the racemic mixture is paramount for its effective utilization and for the development of robust analytical methods to ensure the quality and purity of its derivatives.

Core Physicochemical Properties of this compound

The physical and chemical characteristics of this compound dictate its behavior in various chemical and biological systems. A thorough understanding of these properties is crucial for its application in synthesis, formulation, and analytical testing.

Molecular and Structural Characteristics

This compound is a nonpolar, aliphatic amino acid.[] Its structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and an isopropyl side chain.

Physical Properties

This compound typically presents as a white crystalline powder with no discernible odor.[8][9] Its key physical properties are summarized in the table below.

| Property | Value | References |

| Appearance | White crystalline powder | [8][9] |

| Melting Point | Approximately 298-315 °C (with decomposition) | [][3][8] |

| Solubility in Water | 85 g/L at 25 °C | [3][8] |

| Solubility in Organic Solvents | Insoluble in ether; very slightly soluble in alcohol. | [1][10] |

| Density | 1.23 g/cm³ | [8] |

Chemical Properties

As an amino acid, this compound is amphoteric, meaning it can act as both an acid and a base. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.

Synthesis and Analysis of this compound

The production and quality control of this compound are critical for its use in further manufacturing processes. The Strecker amino acid synthesis is a classic and industrially relevant method for producing racemic α-amino acids.

Strecker Synthesis of this compound: A Step-by-Step Protocol

The Strecker synthesis provides a robust pathway to this compound from isobutyraldehyde.[12][13] The causality behind this experimental choice lies in the ready availability and low cost of the starting materials.

Protocol:

-

Formation of α-aminonitrile:

-

React isobutyraldehyde with ammonia to form the corresponding imine.

-

The imine is then treated with a cyanide source, such as potassium cyanide, to form 2-amino-3-methylbutanenitrile.[13] This step is the nucleophilic addition of cyanide to the imine.

-

-

Hydrolysis of the α-aminonitrile:

-

The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions.

-

This two-step hydrolysis first converts the nitrile to an amide, followed by hydrolysis of the amide to the carboxylic acid, yielding this compound.[13]

-

Caption: Strecker synthesis workflow for this compound.

Analytical Methods for Characterization and Quality Control

Ensuring the purity and identity of this compound is crucial. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Common Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with pre-column derivatization (e.g., with o-phthalaldehyde, OPA) is a widely used method for the quantification of amino acids.[14][15] Chiral HPLC columns can be employed to separate the D- and L-enantiomers.[14][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for the enantiomeric analysis of amino acids after derivatization to increase their volatility.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.[1][16][17][18][19]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in this compound, such as the amino and carboxyl groups.[1][20][21][22][23]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.[6][7]

Caption: Analytical workflow for this compound quality control.

Applications in Drug Development and Research

While this compound itself has limited direct therapeutic applications, its constituent enantiomers, D- and L-valine, are of immense importance in the pharmaceutical industry. This compound serves as a key starting material for the resolution and synthesis of these enantiomerically pure forms.

-

D-Valine: This non-proteinogenic amino acid is a crucial chiral building block in the synthesis of various pharmaceuticals.[][4][24] Its incorporation into drug molecules can enhance metabolic stability and modify biological activity.[] For example, it is used in the synthesis of some antibiotics and antiviral drugs.[5] D-valine is also used in cell culture to selectively inhibit the growth of fibroblasts.[5]

-

L-Valine: As an essential amino acid, L-valine is a component of nutritional supplements and is used in cell culture media.[][8] It plays a role in muscle metabolism, tissue repair, and the regulation of blood sugar.[25] L-valine is also a precursor in the biosynthesis of penicillin. Furthermore, it is being investigated for its potential therapeutic roles in conditions such as end-stage kidney disease and high-grade glioma.[26] The substitution of the hydrophilic glutamic acid with the hydrophobic L-valine in hemoglobin is the molecular basis of sickle-cell disease.[25]

The separation of this compound into its D- and L-enantiomers is a critical step. This is often achieved through enzymatic resolution or chiral chromatography, highlighting the importance of understanding the properties of the racemic mixture for developing efficient separation protocols.[24]

Conclusion

This compound, while a simple racemic mixture, is a compound of significant industrial and scientific value. Its well-defined physicochemical properties make it a reliable and cost-effective precursor for the synthesis of its enantiomerically pure counterparts, which are vital in drug development and other life science applications. A thorough understanding of its synthesis, analysis, and properties, as outlined in this guide, is essential for researchers and scientists working to harness its full potential.

References

-

This compound. NIST Chemistry WebBook. [Link]

-

This compound Technical Data Sheet: Properties, Applications & Quality Standards. LookChem. [Link]

-

Gaudry, R. (1946). STUDY ON THE SYNTHESIS OF VALINE BY THE STRECKER METHOD. Canadian Journal of Research, 24b(6), 301-309. [Link]

-

This compound. NIST Chemistry WebBook. [Link]

-

This compound. PubChem. [Link]

-

Valine. Wikipedia. [Link]

-

New method for preparation of D-valine. ResearchGate. [Link]

-

STUDY ON THE SYNTHESIS OF VALINE BY THE STRECKER METHOD. Canadian Science Publishing. [Link]

-

The Chemical Backbone: Understanding D-Valine's Properties and Synthesis. LookChem. [Link]

-

IR Spectra of this compound in pure state and after extraction from water, NaBr and KBr solution. ResearchGate. [Link]

-

L-Valine. PubChem. [Link]

-

D-Valine: A High-Purity Essential Amino Acid for Pharmaceutical and Food Applications. LookChem. [Link]

-

FT-IR spectrum of L-valine. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]

-

Application and microbial preparation of D-valine. PubMed. [Link]

-

L-Valine at BMRB. Biological Magnetic Resonance Bank. [Link]

-

This compound IR Spectrum. NIST Chemistry WebBook. [Link]

-

Chemical Properties of this compound (CAS 516-06-3). Cheméo. [Link]

-

Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization in GMP Starting Material Synthesis. RSC Publishing. [Link]

-

Valine infrared absorbance at cryogenic temperatures. AIP Publishing. [Link]

-

Final Report FAD-2012-0023, L-valine. European Union Reference Laboratory for Feed Additives. [Link]

-

Valine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

-

Ch27 pKa and pI values. University of Calgary. [Link]

-

Amino Acids. University of Arizona. [Link]

Sources

- 1. This compound | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Valine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 516-06-3 [chemicalbook.com]

- 10. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Amino Acids [vanderbilt.edu]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. This compound(516-06-3) 1H NMR [m.chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 19. bmse000052 L-Valine at BMRB [bmrb.io]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. This compound [webbook.nist.gov]

- 23. pubs.aip.org [pubs.aip.org]

- 24. nbinno.com [nbinno.com]

- 25. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]

- 26. clinicaltrials.eu [clinicaltrials.eu]

Foreword: The Rationale for Racemic Valine Synthesis

An In-Depth Technical Guide to the Synthesis and Purification of Racemic Valine

Valine, an essential branched-chain amino acid (BCAA), is a fundamental building block in protein synthesis and plays a critical role in metabolic processes.[1][2] While biological systems exclusively utilize the L-enantiomer, the racemic mixture (D,L-valine) serves as a crucial starting point in various pharmaceutical and research applications. The ability to efficiently synthesize and purify this racemate is a foundational skill in synthetic organic chemistry. Often, the racemic mixture is the target for subsequent enantiomeric resolution or is used in applications where stereochemistry is not a primary concern.

This guide provides a comprehensive, field-proven exploration of the core methodologies for synthesizing and purifying racemic valine. We move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust chemical principles.

Part 1: Chemical Synthesis of Racemic Valine

The classical approaches to synthesizing α-amino acids from simple achiral precursors inherently produce racemic mixtures. This is because the key bond-forming step typically involves a nucleophilic attack on a planar, sp²-hybridized carbon, where attack from either face is equally probable.[3] We will focus on two of the most reliable and historically significant methods: the Strecker synthesis and the Bucherer-Bergs synthesis.

The Strecker Synthesis: A Direct Path to α-Amino Nitriles

The Strecker synthesis is a powerful, three-component reaction that builds the amino acid backbone from an aldehyde, ammonia, and cyanide.[4][5] For valine, the starting aldehyde is isobutyraldehyde (2-methylpropanal).

A. Guiding Principle & Mechanism

The synthesis proceeds in two major stages: the formation of an α-aminonitrile, followed by its hydrolysis to the carboxylic acid.[6]

-

Imine Formation: Ammonium chloride serves as a weak acid to protonate the carbonyl oxygen of isobutyraldehyde, activating it for nucleophilic attack by ammonia. Subsequent dehydration yields a protonated imine (an iminium ion).[4][7]

-

Cyanide Attack: The cyanide ion (from KCN or NaCN) acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[4] This step creates the new carbon-carbon bond and establishes the α-amino nitrile structure. This attack on the planar iminium ion is non-stereoselective, resulting in a 50:50 mixture of enantiomers.

-

Nitrile Hydrolysis: The α-aminonitrile is then subjected to vigorous hydrolysis, typically under acidic conditions (e.g., aqueous HCl). The nitrile group is converted first to an imine, then to a carbonyl, ultimately yielding the carboxylic acid functional group of valine.[5][6]

B. Mechanistic Diagram: Strecker Synthesis of Valine

Caption: Key stages of the Bucherer-Bergs synthesis for racemic valine.

C. Experimental Protocol: Bucherer-Bergs Synthesis

-

Step 1: Hydantoin Synthesis:

-

In a sealed pressure vessel, combine isobutyraldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water. [8] * Heat the mixture to 80-100°C for 6-10 hours. The pressure will increase during the reaction.

-

Cool the reaction vessel. Upon cooling, the hydantoin product often precipitates.

-

Acidify the mixture with HCl to precipitate any remaining product. The solid 5-isobutylhydantoin is collected by filtration, washed with cold water, and dried.

-

-

Step 2: Hydrolysis:

-

Suspend the crude hydantoin in an aqueous solution of a strong base (e.g., 2-4 M NaOH or Ba(OH)₂).

-

Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete.

-

Cool the solution and carefully acidify with a mineral acid (e.g., H₂SO₄ or HCl) to a pH near the isoelectric point of valine (~6.0).

-

The racemic valine will precipitate from the solution as it is least soluble at its isoelectric point.

-

D. Quantitative Overview

| Parameter | Condition | Rationale / Notes |

| Carbonyl Source | Isobutyraldehyde | Provides the valine side chain. |

| Reagents | KCN, (NH₄)₂CO₃ | Provides the atoms for the hydantoin ring. [8] |

| Solvent | Ethanol/Water | A common solvent system that dissolves the reactants effectively. |

| Hydrolysis | NaOH or Ba(OH)₂, Reflux | Strong base is required to open the stable hydantoin ring. |

| Typical Yield | 60-80% | This method often provides slightly higher yields than the Strecker synthesis. |

Part 2: Purification and Characterization

The crude product from either synthesis is a mixture containing the desired racemic valine, inorganic salts, and minor organic byproducts. Recrystallization is the most effective and widely used method for purification.

Primary Purification: Recrystallization

A. Guiding Principle

This technique relies on the difference in solubility between the desired compound and impurities in a chosen solvent system. Valine is soluble in water but practically insoluble in ethanol. [9]This property is exploited by using a mixed solvent system, typically water and ethanol, to achieve excellent separation. The crude solid is dissolved in a minimum amount of hot solvent, and as the solution cools, the pure product crystallizes out, leaving the more soluble impurities behind in the mother liquor.

B. Purification Workflow Diagram

Caption: Step-by-step workflow for the recrystallization of racemic valine.

C. Experimental Protocol: Recrystallization

-

Dissolution: Place the crude valine hydrochloride (from Strecker) or crude valine (from Bucherer-Bergs) in an Erlenmeyer flask. Add a minimal amount of hot deionized water and heat gently with stirring until all the solid dissolves.

-

Neutralization (if applicable): If starting from the hydrochloride salt, adjust the pH of the solution to valine's isoelectric point (pI ≈ 6.0) using a base like dilute NaOH or ammonia. This significantly reduces its solubility in water.

-

Decolorization (optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

-

Crystallization: Slowly add ethanol (an "anti-solvent") to the hot aqueous solution until it becomes slightly cloudy (the saturation point). Add a few drops of hot water to redissolve the precipitate.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, the flask can be placed in an ice bath or refrigerator for several hours.

-

Isolation: Collect the white, crystalline powder by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor. Dry the purified product in a vacuum oven at 50-60°C.

Purity Assessment and Characterization

Confirming the identity and purity of the final product is a critical, self-validating step.

A. Spectroscopic and Physical Analysis

| Technique | Expected Result for Pure D,L-Valine | Purpose |

| FTIR (KBr Pellet) | ~3300-3000 cm⁻¹ (N-H stretch), 2990-2850 cm⁻¹ (Alkyl C-H stretch), ~1700-1600 cm⁻¹ (C=O stretch), ~1600-1500 cm⁻¹ (N-H bend). [10][11] | Confirms the presence of key functional groups (amine, carboxylic acid, alkyl). |

| ¹H NMR (D₂O) | Complex multiplet for the β-proton, doublet for the two γ-methyl groups, and a signal for the α-proton. | Confirms the carbon skeleton and proton environment. |

| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ at m/z ≈ 118.08. [10] | Confirms the correct molecular weight (C₅H₁₁NO₂ ≈ 117.15 g/mol ). |

| Melting Point | Sharp melting/decomposition point around 298°C (for D,L-valine). | A sharp, defined melting point is a strong indicator of high purity. |

| pH (aq. solution) | A 0.5g in 20mL water solution should have a pH between 5.5 and 6.5. [9] | Confirms the neutral, zwitterionic state of the amino acid. |

Part 3: Outlook on Enantiomeric Resolution

While this guide focuses on the synthesis of the racemate, it is crucial to recognize that most pharmaceutical applications require a single enantiomer. The purified racemic valine is the ideal substrate for resolution. Common industrial methods include:

-

Diastereomeric Salt Formation: Reacting the racemic valine with an enantiomerically pure chiral acid or base (e.g., L-tartaric acid) forms two diastereomeric salts. [7][12]These salts have different solubilities and can be separated by fractional crystallization. [13][14]* Enzymatic Resolution: Utilizing enzymes, such as acylases, that can selectively act on one enantiomer, allowing for the separation of the modified and unmodified forms. [15]

Conclusion

The Strecker and Bucherer-Bergs syntheses represent robust and scalable methods for producing racemic valine. The choice between them often depends on available starting materials, desired scale, and safety considerations regarding reagents. A well-executed synthesis followed by a meticulous recrystallization protocol can yield high-purity D,L-valine suitable for advanced research, drug development, and as a precursor for enantiomeric resolution. The analytical characterization is not merely a final step but an integral part of the process, validating the success of the synthesis and purification strategy.

References

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]

-

Show how you would use a Strecker synthesis to make (b) valine. | Study Prep in Pearson+. Pearson+. [Link]

-

Strecker Synthesis of Amino Acids – MCAT Biochemistry - MedSchoolCoach. MedSchoolCoach. [Link]

-

Strecker amino acid synthesis - Wikipedia. Wikipedia. [Link]

-

Enantiomeric amplification of L-amino acids: part 4—based on subliming valine. Creation Ministries International. [Link]

-

Strecker Synthesis - Master Organic Chemistry. (2019). Master Organic Chemistry. [Link]

-

L-Valine / Official Monographs for Part I. Japanese Pharmacopoeia. [Link]

-

Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid - ResearchGate. ResearchGate. [Link]

-

Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates - ResearchGate. ResearchGate. [Link]

-

FT-IR spectrum of L-valine | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Bucherer–Bergs reaction - Wikipedia. Wikipedia. [Link]

-

Mass spectrometric studies of valine molecules by electron shock in the gas phase. Ukrainian Metrological Journal. [Link]

-

L-Valine and L-Proline--solid-state IR-LD spectroscopic study - PubMed. PubMed. [Link]

- CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents.

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]

-

MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified - YouTube. (2024). YouTube. [Link]

-

Bucherer-Bergs Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Bucherer-Bergs Reaction Mechanism | Organic Chemistry - YouTube. (2021). YouTube. [Link]

-

Biosynthesis of valine - YouTube. (2014). YouTube. [Link]

-

Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. Royal Society of Chemistry. [Link]

-

Production of L-valine from metabolically engineered Corynebacterium glutamicum. SpringerLink. [Link]

-

Racemic Mixtures Separation Of Enantiomers - Separations And Purifications - MCAT Content - Jack Westin. Jack Westin. [Link]

-

Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies - University of Strathclyde. University of Strathclyde. [Link]

-

Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials - MDPI. MDPI. [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. [Link]

-

Part 6: Resolution of Enantiomers - Chiralpedia. Chiralpedia. [Link]

Sources

- 1. physics.uz.ua [physics.uz.ua]

- 2. Production of L-valine from metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. medschoolcoach.com [medschoolcoach.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

A Comprehensive Technical Guide to DL-Valine for Research and Pharmaceutical Development

Introduction

DL-Valine is the racemic mixture of the D- and L-enantiomers of valine, a proteinogenic, branched-chain amino acid (BCAA). While L-valine is an essential component of protein synthesis in living organisms, the racemic mixture and the isolated D-enantiomer serve as critical and versatile building blocks in synthetic chemistry.[] For researchers, scientists, and drug development professionals, understanding the fundamental properties, synthesis, chiral resolution, and analytical control of this compound is paramount. The true value of this raw material is realized not in its racemic form, but in the ability to access its high-purity enantiomeric components, which are foundational to the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs).

This guide provides an in-depth technical overview of this compound, moving from its core identifiers to the practical methodologies required for its application in a regulated research and development environment. We will explore the causality behind experimental choices, detail self-validating analytical protocols, and ground all claims in authoritative sources.

Core Physicochemical Properties

A precise understanding of a starting material's properties is the foundation of all subsequent development. This compound is a white crystalline powder characterized by the following key identifiers and physicochemical data.[2][3][4]

| Property | Value | Source(s) |

| CAS Number | 516-06-3 | [5][6][7] |

| Molecular Weight | 117.15 g/mol | [3][5][8] |

| Molecular Formula | C₅H₁₁NO₂ | [5][6][7] |

| Synonyms | (±)-α-Aminoisovaleric acid, DL-2-Amino-3-methylbutanoic acid | [6][7] |

| Appearance | White crystalline powder | [2][3][4] |

| Odor | Odorless | [2][3][9] |

| Melting Point | ~295-315°C (with decomposition) | [2][3][9] |

| Solubility | Slightly soluble in water (8.5 g/100 mL at 25°C) | [3] |

Synthesis and Chiral Resolution

While this compound can be prepared through classical chemical routes, such as the action of ammonia on α-bromoisovaleric acid or via a hydantoin intermediate, its primary utility in drug development stems from its resolution into separate D- and L-enantiomers.[2] The stereochemistry of a chiral center is fundamental to a drug's efficacy and safety, making the separation of enantiomers a critical manufacturing step.

The Imperative of Chiral Resolution

In pharmaceutical synthesis, one enantiomer of a chiral molecule typically possesses the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, accessing enantiomerically pure valine is not merely an optimization but a regulatory and safety necessity. For instance, the chiral isopropyl group of L-valine is a key structural feature in blockbuster drugs like the antiviral Valacyclovir and the antihypertensive Valsartan.[10]

Methodologies for Chiral Resolution

The separation of this compound into its constituent enantiomers can be achieved through several robust methods, each with distinct advantages.

-

Chemical Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic valine with a chiral resolving agent, such as D-2,3-dibenzoyl tartaric acid (D-DBTA).[11] The reaction creates a mixture of diastereomeric salts (D-Valine-D-DBTA and L-Valine-D-DBTA), which possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. The desired salt is then isolated, and the resolving agent is cleaved to yield the enantiomerically pure valine.

-

Enzymatic Resolution (Biocatalysis): Leveraging the high stereoselectivity of enzymes offers an efficient and "green" alternative. For example, D-aminoacylases can be used for the stereoselective hydrolysis of N-acyl-DL-valine, or a coupled system of D-hydantoinase and D-carbamoylase can act on a hydantoin precursor to yield D-valine with excellent enantiomeric excess.[12] The primary advantage of biocatalysis is the potential to achieve very high optical purity under mild reaction conditions, minimizing environmental impact.

-

Preparative Chiral Chromatography: For smaller scales or high-value applications, preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase or a chiral mobile phase additive can be used to directly separate the enantiomers.[13] This method offers high resolution but can be less cost-effective for large-scale industrial production.

Caption: High-level workflow for the chiral resolution of this compound.

Analytical Methodologies for Quality Control

Rigorous analytical testing is required to confirm both the chemical identity and, crucially, the enantiomeric purity of valine. The ability to quantify trace levels of the undesired enantiomer is a standard regulatory expectation.

Comparison of Key Analytical Techniques

The choice of analytical method depends on the specific requirements for sensitivity, sample matrix, and available instrumentation.[14]

| Parameter | RP-HPLC with Pre-column Derivatization[10][14] | Chiral GC-MS with Derivatization[14] |

| Principle | Forms diastereomers separable on standard columns. | Separates volatile, derivatized enantiomers. |

| Derivatization Reagent | o-Phthalaldehyde (OPA) / Thiol | N(O)-Pentafluoropropionyl / 2-propyl esters |

| Detection | UV or Fluorescence (highly sensitive) | Mass Spectrometry (highly specific) |

| Key Advantage | Widely accessible equipment; ideal for quantifying low-level chiral impurities (e.g., 0.05%).[10] | High resolving power for multiple amino acids simultaneously. |

| Causality | The chiral derivatizing agent reacts with both enantiomers to create two new molecules (diastereomers) that are no longer mirror images and thus have different chromatographic retention times on a standard achiral column. | The amino acid is made volatile through esterification and acylation. The resulting derivatives are then separated on a chiral GC column, which has a stationary phase that interacts differently with each enantiomer, leading to different elution times. |

Detailed Protocol: Chiral Purity by RP-HPLC with Pre-column Derivatization

This method is a self-validating system for quantifying D-valine as a chiral impurity in a bulk L-valine sample. The protocol is based on established and validated methodologies.[10][14]

Objective: To quantify D-valine content down to the 0.05% level relative to L-valine.

1. Reagent and Sample Preparation: a. Borate Buffer: Prepare a suitable borate buffer (e.g., pH 9.5). b. Derivatization Reagent: Prepare a solution of o-phthalaldehyde (OPA) and a thiol, such as N-acetyl-L-cysteine, in the borate buffer. This reagent must be prepared fresh. c. Sample Solution: Accurately weigh and dissolve the valine sample (e.g., L-valine containing potential D-valine impurity) in a suitable diluent to a final concentration of 1.0 mg/mL. d. Standard Solution: Prepare a standard solution of pure D-valine at a concentration corresponding to the target impurity level (e.g., 0.001 mg/mL, which is 0.1% of the sample solution).

2. Derivatization Procedure: a. To an aliquot of the sample or standard solution, add a defined volume of the OPA/thiol derivatization reagent. b. Mix thoroughly and allow the reaction to proceed at room temperature for a specified time (e.g., 2-5 minutes) to ensure complete formation of the fluorescent isoindole adducts. The reaction creates diastereomers that are now separable on a standard reversed-phase column.

3. HPLC Conditions: a. Instrumentation: HPLC system with a fluorescence or UV detector. b. Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). c. Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). d. Flow Rate: Typically 1.0 - 1.5 mL/min. e. Detection: Fluorescence (Excitation: ~340 nm, Emission: ~450 nm) or UV (e.g., 337 nm).

4. Analysis: a. Inject the derivatized standard and sample solutions. b. The diastereomeric adducts of L-valine and D-valine will separate into distinct peaks. c. Calculate the percentage of D-valine in the sample by comparing the peak area of the D-valine adduct in the sample chromatogram to the peak area in the standard chromatogram.

Sources

- 2. This compound | 516-06-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. DL -Valine = 97 516-06-3 [sigmaaldrich.com]

- 9. 516-06-3 CAS | this compound | Amino Acids & Derivatives | Article No. 06467 [lobachemie.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. Production of L-[1-11C]valine by HPLC resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Biological Significance of D- and L-Valine Enantiomers: A Technical Guide for Researchers and Drug Development Professionals

Abstract: Chirality is a fundamental property of biological systems, with the stereochemistry of molecules often dictating their function and metabolic fate. Valine, an essential branched-chain amino acid (BCAA), exists as two non-superimposable mirror images: L-valine and D-valine. While L-valine is the canonical, proteinogenic enantiomer integral to primary metabolism and signaling, D-valine plays diverse and unconventional roles, from microbial physiology to novel therapeutic applications. This technical guide provides an in-depth exploration of the distinct biological significance of L- and D-valine, detailing their metabolic pathways, physiological functions, and applications in research and drug development. We further present a comparative analysis and detail key methodologies for their enantiomeric discrimination, offering a comprehensive resource for scientists and researchers in the field.

Introduction to Chirality and Valine

Amino acids, the building blocks of life, are chiral molecules that exist predominantly in the L-configuration in higher organisms[1]. This homochirality is a defining feature of biochemistry. Valine, an α-amino acid with a hydrophobic isopropyl side chain, is no exception[1][2]. Its L-enantiomer (L-valine) is one of the 20 common amino acids used in protein biosynthesis and is essential for human nutrition, meaning it must be obtained from the diet[][4]. Its mirror image, D-valine, is considered a non-proteinogenic or "unnatural" amino acid in the context of mammalian protein synthesis but has significant, distinct biological roles[2][][5]. Understanding the stereospecific functions and metabolism of these enantiomers is critical for fields ranging from fundamental biology to pharmaceutical development.

L-Valine: The Canonical Amino Acid

As the biologically active form in most organisms, L-valine's roles are central to health and metabolism.[][6]

Biological Role and Metabolism

L-valine is indispensable for protein synthesis, tissue repair, muscle metabolism, and maintaining nitrogen balance[][7]. As a BCAA, it is primarily metabolized in the muscle, unlike most other amino acids which are processed in the liver[1][4].

The catabolic pathway begins with a reversible transamination reaction, catalyzed by branched-chain aminotransferase (BCAT), to form α-ketoisovalerate[1][4]. This is followed by an irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. Subsequent steps lead to the formation of succinyl-CoA, which enters the citric acid cycle (TCA cycle), highlighting L-valine's role as a glucogenic amino acid capable of contributing to energy production.[1][4][8]

Signaling Pathways: The mTORC1 Connection

L-valine, along with other BCAAs, is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis[9][10][11]. Amino acids signal to mTORC1 through the Rag GTPase pathway. Evidence suggests that L-valine can independently stimulate the phosphorylation of mTOR and its downstream effectors, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4EBP1), leading to enhanced protein translation[9][10][12]. This function is particularly crucial in contexts like muscle hypertrophy and immune cell activation.

Caption: L-Valine activates the mTORC1 signaling pathway to promote protein synthesis.

D-Valine: The Unconventional Enantiomer

While absent from protein synthesis in mammals, D-valine is not biologically inert. Its presence in nature and unique metabolic handling give it distinct and valuable properties.

Occurrence and Metabolism

D-amino acids are abundant in the cell walls of bacteria, contributing to the structural integrity of peptidoglycan[2][5]. In mammals, D-valine can be catabolized by the flavoenzyme D-amino acid oxidase (DAAO), which is highly expressed in the kidney and liver[13][14][15]. DAAO catalyzes the oxidative deamination of D-valine to its corresponding α-keto acid (α-ketoisovalerate), ammonia, and hydrogen peroxide[14][15][16]. This metabolic capability is a key differentiator between cell types.

Caption: Metabolic fate of D-Valine via D-Amino Acid Oxidase (DAAO).

Biological Functions & Applications

The selective metabolism of D-valine is the basis for several key applications:

-

Selective Cell Culture: Many epithelial and kidney-derived cells possess DAAO, while fibroblasts do not[13]. By substituting D-valine for L-valine in culture media, one can selectively inhibit the proliferation of contaminating fibroblasts, which are unable to convert the D-enantiomer into the essential L-form[13][17][18]. This technique is invaluable for purifying primary epithelial cell cultures[13][19].

-

Nephroprotection: Cisplatin is a potent chemotherapeutic agent whose use is limited by severe nephrotoxicity[20][21][22]. The toxicity is partly mediated by the uptake of cisplatin into renal proximal tubule cells. Studies have explored the use of D-amino acids to protect these cells. While the precise mechanisms are still under investigation, co-administration of certain D-amino acids has been shown to mitigate cisplatin-induced kidney injury in preclinical models.

-

Pharmaceutical Synthesis: D-valine serves as a crucial chiral building block in the synthesis of complex pharmaceuticals, including antiviral drugs and peptide-based therapeutics[][23]. Its incorporation can enhance peptide stability by making them resistant to proteolytic degradation.

Comparative Analysis: L-Valine vs. D-Valine

The distinct biological roles of the valine enantiomers stem from their stereochemistry, which dictates their interaction with enzymes and receptors.

| Feature | L-Valine | D-Valine |

| Primary Role | Protein synthesis, metabolism, cell signaling[1][][7] | Bacterial cell wall component, selective agent in cell culture, chiral synthon[2][][13] |

| Essentiality (Humans) | Essential amino acid; must be obtained from diet[4][8] | Non-essential; not required in diet |

| Metabolizing Enzyme | Branched-Chain Aminotransferase (BCAT)[24] | D-Amino Acid Oxidase (DAAO)[13][14][15] |

| Signaling Impact | Potent activator of mTORC1 pathway[9][10] | Generally does not activate mTORC1; can inhibit biofilm formation in some bacteria[25] |

| Key Applications | Nutritional supplements, animal feed, cell culture media[2][][7] | Fibroblast inhibition in cell culture, pharmaceutical synthesis[][13][17][23] |

Methodologies for Enantiomeric Discrimination

Ensuring the enantiomeric purity of valine is critical, especially in pharmaceutical applications where the presence of the undesired enantiomer can be considered an impurity[26][27]. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.

Experimental Protocol: Chiral HPLC Separation

This protocol outlines a general approach for the separation of D- and L-valine, often after derivatization to enhance detection.

Causality Behind Choices:

-

Derivatization: Valine lacks a strong chromophore, making UV detection difficult. Derivatization with reagents like o-Phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) creates fluorescent diastereomeric adducts that are easily detected and separated on a standard reversed-phase column[27].

-

Chiral Stationary Phase (CSP): Alternatively, underivatized amino acids can be separated directly on a CSP. Columns based on macrocyclic glycopeptides (like teicoplanin) or polysaccharide derivatives are effective because they create a chiral environment with multiple interaction points (ionic, hydrogen bonding, steric), allowing for differential retention of the enantiomers.[28][29]

Step-by-Step Methodology (Using a CSP):

-

System Preparation: Ensure the HPLC system is clean and free of contaminants.

-

Column Selection: Select an appropriate Chiral Stationary Phase column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)[28][29].

-

Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen column. For a teicoplanin-based column, a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid) is often effective for resolving underivatized amino acids[29].

-

Column Equilibration (Self-Validation): Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes, or until a stable baseline is achieved. This ensures reproducible retention times.

-

Standard Preparation: Prepare a standard solution containing a racemic (50:50) mixture of D- and L-valine. This is crucial for identifying the elution order and calculating the resolution factor (Rs).

-

Sample Preparation: Dissolve the test sample in the mobile phase to an appropriate concentration. Filter through a 0.22 µm filter to remove particulates.

-

Injection and Analysis: Inject the racemic standard first to confirm separation and retention times. Subsequently, inject the test sample.

-

Data Analysis: Integrate the peak areas for D- and L-valine. Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_L - Area_D|) / (Area_L + Area_D) * 100. A resolution (Rs) value > 1.5 between the two enantiomer peaks in the standard run indicates a validated, baseline separation.

Caption: General workflow for chiral HPLC method to determine enantiomeric purity.

Conclusion and Future Perspectives

The biological significance of valine enantiomers extends far beyond the canonical role of L-valine in protein synthesis. L-valine is a key metabolic fuel and a critical regulator of cell growth through the mTORC1 pathway. Conversely, D-valine, through its selective metabolism by DAAO, provides powerful tools for cell culture and serves as a valuable building block in stereospecific drug synthesis. The continued exploration of D-amino acid metabolism in mammals may uncover further endogenous roles and therapeutic opportunities. For researchers and drug developers, a thorough understanding of the distinct properties of each enantiomer and the analytical methods to ensure their purity are paramount for scientific rigor and the development of safe and effective therapeutics.

References

- The Essentiality of L-Valine: From Biological Functions to Industrial Applic

-

Valine | Structure, Function & Significance. Study.com. (URL: [Link])

-

The central metabolism and biosynthetic pathway of l-valine in C. glutamicum. ResearchGate. (URL: [Link])

-

Valine. Wikipedia. (URL: [Link])

-

D-valine as a selective agent for normal human and rodent epithelial cells in culture. PubMed. (URL: [Link])

-

D-Valine, suitable for cell culture. SLS. (URL: [Link])

-

Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC. RSC Publishing. (URL: [Link])

- The Science Behind L-Valine: Its Chemical Structure and Biological Significance. (URL: )

-

Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization. RSC Publishing. (URL: [Link])

-

L-Valine (HMDB0000883). Human Metabolome Database. (URL: [Link])

-

Oxidation of D-amino acids by a particulate enzyme from Pseudomonas aeruginosa. PubMed. (URL: [Link])

-

Oxidation of d- and l-Valine by Enzymes of Pseudomonas aeruginosa. NIH. (URL: [Link])

-

D-amino acid oxidase. Wikipedia. (URL: [Link])

-

Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers. (URL: [Link])

-

D-Valine: The Natural Amino Acid with Wide-Ranging Applications. XD BIOCHEMS. (URL: [Link])

-

Biochemical Properties of Human D-Amino Acid Oxidase. NIH. (URL: [Link])

- D-Valine: A High-Purity Essential Amino Acid for Pharmaceutical and Food Applic

-

The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway. MDPI. (URL: [Link])

-

Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells. PubMed. (URL: [Link])

-

Chiral HPLC Separations. Phenomenex. (URL: [Link])

-

The biological functions and metabolic pathways of valine in swine. NIH. (URL: [Link])

-

Mechanisms of amino acid sensing in mTOR signaling pathway. NIH. (URL: [Link])

-

Metabolic Regulation by Leucine of Translation Initiation Through the mTOR-Signaling Pathway by Pancreatic β-Cells. American Diabetes Association. (URL: [Link])

-

KEGG PATHWAY Database. (URL: [Link])

-

Cisplatin-Induced Nephrotoxicity; Protective Supplements and Gender Differences. NIH. (URL: [Link])

-

Molecular mechanisms of cisplatin-induced nephrotoxicity: a balance on the knife edge between renoprotection and tumor toxicity. PMC. (URL: [Link])

-

Nephroprotective effect of vanillic acid against cisplatin induced nephrotoxicity in wistar rats: a biochemical and molecular study. PubMed. (URL: [Link])

Sources

- 1. study.com [study.com]

- 2. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 4. Valine - Wikipedia [en.wikipedia.org]

- 5. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Human Metabolome Database: Showing metabocard for L-Valine (HMDB0000883) [hmdb.ca]

- 9. mdpi.com [mdpi.com]

- 10. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. D-valine as a selective agent for normal human and rodent epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 16. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

- 18. thomassci.com [thomassci.com]

- 19. D -缬氨酸 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 20. Cisplatin-Induced Nephrotoxicity; Protective Supplements and Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular mechanisms of cisplatin-induced nephrotoxicity: a balance on the knife edge between renoprotection and tumor toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nephroprotective effect of vanillic acid against cisplatin induced nephrotoxicity in wistar rats: a biochemical and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 27. pubs.rsc.org [pubs.rsc.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Natural Sources and Biosynthesis of Valine for Researchers and Drug Development Professionals

Introduction: Valine's Central Role in Biology and Therapeutics

Valine is an α-amino acid that is one of the nine essential amino acids for humans, meaning the body cannot synthesize it and it must be obtained through diet.[1][] First isolated from casein in 1901 by German chemist Emil Fischer, valine is a branched-chain amino acid (BCAA), alongside leucine and isoleucine.[1][] Its aliphatic isopropyl side chain confers hydrophobic properties that are critical for the proper folding and stability of proteins.[] Beyond its fundamental role in protein architecture, valine is integral to muscle metabolism, tissue repair, and nitrogen balance.[][3] In the pharmaceutical industry, L-valine serves as a vital chiral building block for synthesizing complex drug molecules and is used in therapeutic formulations for conditions like liver disease.[4] This guide provides an in-depth exploration of valine's natural origins and its intricate biosynthetic pathway, offering a technical resource for researchers in the fields of biochemistry, metabolic engineering, and drug development.

Section 1: Natural Abundance and Sources of Valine

Valine is widely distributed in both animal and plant proteins. For researchers aiming to isolate valine from natural sources or formulate dietary plans for clinical studies, understanding its concentration in various foodstuffs is paramount.

1.1. High-Protein Dietary Sources Protein-rich foods are the primary sources of valine. Animal-based products generally contain high concentrations of this essential amino acid.

-

Meat and Poultry: Beef, lamb, pork, chicken, and turkey are excellent sources of valine.[5][6]

-

Fish: Wild-caught salmon, trout, and tuna are rich in valine.[1][5]

-

Dairy and Eggs: Dairy products, particularly cheeses like Romano and cottage cheese, as well as yogurt and eggs, are high in valine.[1][5]

1.2. Plant-Based and Microbial Sources A variety of plant-based foods also provide significant amounts of valine, which is crucial for developing plant-based therapeutics and nutritional formulas.

-

Legumes: Soybeans and their fermented products like tempeh and natto, as well as lentils, chickpeas, and various beans, are potent sources.[1][5]

-

Nuts and Seeds: Sunflower, pumpkin, sesame, and flax seeds, along with nuts like pistachios and almonds, contain considerable amounts of valine.[1][5][6]

-

Whole Grains: Quinoa and brown rice are notable grain sources.[1]

Table 1: Comparative Valine Content in Selected Food Sources

| Food Source (100g) | Approximate Valine Content (mg) |

| Skirt Steak (Beef), cooked | 1667[6] |

| Chicken Breast, cooked | 1660[6] |

| Soybeans, raw | ~2100 (varies)[7] |

| Romano Cheese | High (specific value varies)[8] |

| Lentils, cooked | ~490 (varies) |

| Pumpkin Seeds | High (specific value varies)[8] |

| Eggs, whole, cooked | ~840 (varies) |

Note: Values are approximate and can vary based on preparation and specific product.

Section 2: The Valine Biosynthesis Pathway

In microorganisms and plants, valine is synthesized from pyruvate through a series of enzymatic reactions that are shared with the biosynthesis of isoleucine and leucine.[9] This pathway is a key target for metabolic engineering to enhance valine production for industrial and pharmaceutical applications. The synthesis of L-valine begins with pyruvate and involves four primary enzymes: acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and a transaminase.[10]

Key Enzymatic Steps:

-

Acetohydroxyacid Synthase (AHAS): This is the rate-limiting enzyme in the pathway.[11] It catalyzes the condensation of two molecules of pyruvate to form α-acetolactate.[10] This reaction is a critical control point and is subject to feedback inhibition by valine.[12][13]

-

Acetohydroxyacid Isomeroreductase (AHAIR): This enzyme catalyzes the simultaneous isomerization and reduction of α-acetolactate to α,β-dihydroxyisovalerate, a reaction requiring NADPH as a cofactor.[10]

-

Dihydroxyacid Dehydratase (DHAD): DHAD then dehydrates α,β-dihydroxyisovalerate to produce α-ketoisovalerate.[10]

-

Branched-Chain Amino Acid Aminotransferase (BCAT): In the final step, a transaminase, such as transaminase B (encoded by ilvE in E. coli), transfers an amino group from a donor like glutamate to α-ketoisovalerate, yielding L-valine.[10][14]

Section 3: Regulation of Valine Biosynthesis

The production of valine is tightly regulated at both the enzymatic and genetic levels to maintain cellular homeostasis. Understanding these mechanisms is critical for designing strategies to bypass native regulation and achieve overproduction of valine in microbial systems.

3.1. Enzymatic Regulation: Feedback Inhibition The primary mechanism for controlling the flow of metabolites through the valine pathway is allosteric feedback inhibition.[12] L-valine, the final product, acts as an inhibitor of the first enzyme, Acetohydroxyacid Synthase (AHAS).[12][15] This prevents the unnecessary synthesis of valine when it is already abundant. In many bacteria, AHAS is a heteromultimeric enzyme with catalytic and regulatory subunits.[13] Site-directed mutagenesis of the regulatory subunit (encoded by ilvN in Corynebacterium glutamicum or ilvH in E. coli) can create a feedback-resistant enzyme, a common strategy in metabolic engineering to increase valine yields.[16][17]

3.2. Genetic Regulation: The ilv Operon In bacteria like Escherichia coli, the genes encoding the valine biosynthetic enzymes are often clustered into operons, such as the ilv operon.[18] The expression of these operons is controlled by several mechanisms:

-

Transcriptional Attenuation: The expression of the ilv operon is modulated by the availability of branched-chain amino acids.[19][20] A leader peptide sequence rich in leucine, valine, and isoleucine codons precedes the structural genes. When these amino acids are scarce, ribosomes stall during the translation of this leader sequence, leading to an antiterminator RNA structure that allows transcription of the downstream biosynthetic genes to proceed.[19]

-

Global Regulators: Global regulatory proteins, such as the Leucine-responsive regulatory protein (Lrp), also play a role.[21] In E. coli, Lrp can activate the expression of the ilvIH operon (encoding AHAS III) and repress the ilvGMEDA operon (encoding AHAS II).[21][22]

Section 4: Methodologies for Valine Analysis

Accurate quantification of valine is essential for monitoring fermentation processes, analyzing the composition of protein-based drugs, and conducting metabolic studies. This section outlines a standard workflow for valine analysis, from sample preparation to chromatographic quantification.

4.1. Protocol: Protein Hydrolysis for Amino Acid Analysis To analyze the valine content of a protein or peptide, the constituent peptide bonds must first be broken. Acid hydrolysis is the most common method.[23][24]

Causality Behind Experimental Choices:

-

6 M HCl: This is the standard reagent because it effectively cleaves peptide bonds while being volatile, allowing for its removal post-hydrolysis.[24]

-

Vapor-Phase Hydrolysis: This technique is preferred for pure samples as it minimizes contamination that can be introduced by liquid acid, making it a more sensitive approach.

-

Inert Atmosphere (Nitrogen/Vacuum): Oxygen must be removed to prevent the oxidative degradation of sensitive amino acids like methionine and cysteine.[24]

-

Phenol: A small amount of phenol is often added to the HCl to act as a scavenger, preventing the halogenation of tyrosine.

Step-by-Step Methodology:

-

Sample Preparation: Place a precisely measured amount of the purified protein or peptide sample (typically 1-10 µg) into a pyrolysis-cleaned glass hydrolysis tube. Lyophilize the sample to dryness.

-

Acid Preparation: Prepare a solution of 6 M HCl containing 1% (v/v) phenol.

-

Hydrolysis Setup (Vapor Phase): Place the open sample tubes into a hydrolysis vessel containing a small amount of the 6 M HCl solution at the bottom.

-

Inerting: Seal the vessel and evacuate the air using a vacuum pump. Purge the vessel with high-purity nitrogen. Repeat this cycle 3-4 times to ensure an oxygen-free environment.

-

Incubation: Heat the sealed vessel at 110°C for 24 hours.[23] For more robust proteins, a longer hydrolysis time or a higher temperature (e.g., 145°C for 4 hours) may be necessary to cleave all peptide bonds, particularly those between hydrophobic residues.[25]

-

Drying: After cooling, open the vessel and dry the hydrolyzed amino acid samples in the tubes under vacuum to remove all traces of HCl.

-

Reconstitution: Reconstitute the dried amino acid residue in a suitable buffer (e.g., 0.1 M HCl or a specific HPLC loading buffer) for analysis.

4.2. Protocol: Quantification by HPLC High-Performance Liquid Chromatography (HPLC) is the gold standard for amino acid quantification due to its high resolution, sensitivity, and reproducibility.[26] Since amino acids lack a strong chromophore, a pre-column derivatization step is typically required for UV or fluorescence detection.[26]

Step-by-Step Methodology:

-

Derivatization: Mix a small volume of the reconstituted hydrolysate with a derivatizing agent such as o-phthalaldehyde/mercaptoethanol (OPA/MCE), which reacts with primary amines to form highly fluorescent isoindole derivatives.

-

Chromatographic Separation:

-

System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A reversed-phase C18 column is typically used.

-